molecular formula C8H15NO B13180822 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol

2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol

Cat. No.: B13180822
M. Wt: 141.21 g/mol
InChI Key: ZCIJUCNQFSERJD-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol is a bicyclic compound that features a unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The bicyclic structure imparts significant ring strain, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves the use of an organic or iridium photoredox catalyst and blue LED irradiation, which provides good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic route mentioned above can be adapted for larger-scale production. The use of photoredox catalysis and blue LED irradiation can be scaled up with appropriate modifications to the reaction setup and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Aminoethyl)bicyclo[3.1.0]hexan-2-ol is unique due to its specific aminoethyl substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry and organic synthesis, where such unique structures are often required.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

2-(2-aminoethyl)bicyclo[3.1.0]hexan-2-ol

InChI

InChI=1S/C8H15NO/c9-4-3-8(10)2-1-6-5-7(6)8/h6-7,10H,1-5,9H2

InChI Key

ZCIJUCNQFSERJD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2C1C2)(CCN)O

Origin of Product

United States

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